molecular formula C4H12ClNO2 B1382221 (2S)-2-aminobutane-1,4-diol hydrochloride CAS No. 951305-22-9

(2S)-2-aminobutane-1,4-diol hydrochloride

Cat. No.: B1382221
CAS No.: 951305-22-9
M. Wt: 141.6 g/mol
InChI Key: MDAFQSSEKNVPOI-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Aminobutane-1,4-diol hydrochloride is a chemical compound with the molecular formula C4H12ClNO2 It is a derivative of butane and contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-aminobutane-1,4-diol hydrochloride typically involves the reaction of (2S)-2-aminobutane-1,4-diol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity. The production methods are designed to be cost-effective and scalable to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Aminobutane-1,4-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of butanone or butanal.

    Reduction: Formation of butylamine or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(2S)-2-Aminobutane-1,4-diol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-aminobutane-1,4-diol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The amino and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

Comparison with Similar Compounds

  • (2S)-2-Aminobutanoic acid hydrochloride
  • (2S)-2-Aminobutanamide hydrochloride
  • (2S)-2-Aminobutanol hydrochloride

Comparison: (2S)-2-Aminobutane-1,4-diol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity

This detailed article provides an overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-aminobutane-1,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAFQSSEKNVPOI-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.